N-(5-tert-butyl-3-isoxazolyl)-5-propyl-3-thiophenecarboxamide
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Overview
Description
“N-(5-tert-butyl-3-isoxazolyl)-5-propyl-3-thiophenecarboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a tert-butyl group at the 5-position . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The thiophene ring could be formed through a Paal-Knorr synthesis or other methods. The carboxamide group could be introduced through a reaction with an amine .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present. The isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, and the thiophene ring might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions involving the carbonyl or amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-6-11-7-10(9-20-11)14(18)16-13-8-12(19-17-13)15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXCWYMSRAMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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